2-Methanesulfonyl-2-methylpropanoyl chloride

Catalog No.
S2971862
CAS No.
1017540-45-2
M.F
C5H9ClO3S
M. Wt
184.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methanesulfonyl-2-methylpropanoyl chloride

CAS Number

1017540-45-2

Product Name

2-Methanesulfonyl-2-methylpropanoyl chloride

IUPAC Name

2-methyl-2-methylsulfonylpropanoyl chloride

Molecular Formula

C5H9ClO3S

Molecular Weight

184.63

InChI

InChI=1S/C5H9ClO3S/c1-5(2,4(6)7)10(3,8)9/h1-3H3

InChI Key

WVAXTZRTHGFVMU-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)Cl)S(=O)(=O)C

solubility

not available

2-Methanesulfonyl-2-methylpropanoyl chloride, with the chemical formula C5_5H9_9ClO3_3S and a molecular weight of 184.64 g/mol, is a versatile compound used in organic synthesis. It features a methanesulfonyl group attached to a 2-methylpropanoyl chloride structure, making it relevant in various

Isobutyryl chloride is a corrosive and irritating compound. It can cause skin burns, eye damage, and respiratory irritation. It's also flammable [].

(2-Methylphenyl)methanesulfonyl chloride:

This is a more likely structure based on known functional groups.

The primary reactivity of 2-methanesulfonyl-2-methylpropanoyl chloride stems from its acyl chloride functionality. It can undergo several chemical transformations:

  • Nucleophilic Acyl Substitution: This reaction occurs when nucleophiles attack the carbonyl carbon, leading to the formation of amides or esters.
  • Formation of Sulfonamides: Reaction with amines can yield sulfonamides, which are important in medicinal chemistry.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding acid and methanesulfonic acid.

The synthesis of 2-methanesulfonyl-2-methylpropanoyl chloride typically involves:

  • Starting Materials: The process begins with 2-methylpropanoyl chloride and methanesulfonyl chloride.
  • Reaction Conditions: The reaction generally requires an inert atmosphere (e.g., nitrogen) to prevent hydrolysis and may be conducted at low temperatures to control the reaction rate.
  • Workup: After completion, the product is purified through distillation or chromatography.

Interaction studies involving 2-methanesulfonyl-2-methylpropanoyl chloride focus on its reactivity with various nucleophiles. These studies help elucidate its potential as a reagent in synthetic pathways and its compatibility with biological systems. Understanding these interactions is crucial for assessing its safety and efficacy in practical applications.

Several compounds share structural similarities with 2-methanesulfonyl-2-methylpropanoyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Bromo-2-methylpropanoyl chlorideC4_4H6_6BrClOContains bromine; used in electrophilic reactions
2-Chloro-2-methylpropanoyl chlorideC4_4H6_6Cl2_2OFeatures two chlorine atoms; more reactive
2-Methylpropanoyl chlorideC4_4H7_7ClOLacks the methanesulfonyl group; simpler structure

Uniqueness

The uniqueness of 2-methanesulfonyl-2-methylpropanoyl chloride lies in the presence of the methanesulfonyl group, which enhances its reactivity compared to other acyl chlorides. This functional group allows for specific interactions that can lead to novel synthetic pathways not achievable with simpler compounds.

Historical Context and Early Syntheses

The foundation of acyl mesylate chemistry traces back to the early 20th century, with the formal recognition of mesylates as derivatives of methanesulfonic acid. The term "mesyl" originated in 1938, when Helferich et al. systematized nomenclature for sulfonic acid derivatives, paralleling the earlier classification of tosylates [2]. Early synthetic routes focused on the reaction of alcohols with methanesulfonyl chloride (mesyl chloride) in the presence of tertiary amines, a method that remains fundamental today [2]. These reactions produced mesylate esters (MsO–R), which were quickly recognized for their utility as intermediates in nucleophilic substitution reactions due to the mesyl group’s exceptional leaving-group ability.

Acyl mesylates, such as 2-methanesulfonyl-2-methylpropanoyl chloride, evolved from this broader context. Their synthesis typically involves the treatment of carboxylic acids with mesyl chloride under controlled conditions, forming reactive intermediates capable of participating in diverse transformations [4]. The methanesulfonyl group’s electron-withdrawing properties enhance the electrophilicity of adjacent carbonyl carbons, enabling efficient acyl transfer reactions.

Mechanistic Understanding of Mesylate Reactivity

The reactivity of acyl mesylates hinges on two key features: (1) the mesyl group’s capacity to stabilize negative charge during nucleophilic attack, and (2) the steric and electronic effects imposed by substituents. Kinetic studies have demonstrated that mesylates undergo nucleophilic substitution via an S~N~2 mechanism in polar aprotic solvents, with the mesyl group departing as a stable CH~3~SO~3~^−^ anion [2]. In hindered systems like 2-methanesulfonyl-2-methylpropanoyl chloride, the bulky 2-methylpropanoyl moiety slows intermolecular reactions but enhances intramolecular processes, enabling selective functionalization [4].

Comparative analyses with simpler acyl chlorides reveal that the methanesulfonyl group reduces hydrolysis susceptibility while maintaining high reactivity toward amines and alcohols. This duality makes acyl mesylates particularly valuable in multi-step syntheses where intermediate stability is crucial [2].

Position of 2-Methanesulfonyl-2-methylpropanoyl Chloride in Synthetic Methodology

Role in Modern Organic Synthesis

2-Methanesulfonyl-2-methylpropanoyl chloride has become indispensable for synthesizing sterically encumbered α-diazoketones, a class of compounds critical for cyclopropanation and C–H functionalization. A landmark study demonstrated its utility in a one-pot protocol converting hindered carboxylic acids to α-diazoketones via transient acyl mesylate intermediates [4]. The sequence involves:

  • Activation of the carboxylic acid with mesyl chloride
  • Displacement by diazomethane or its equivalents
  • Elimination of mesylate to form the diazoketone

This method operates under mild conditions (0–25°C) and tolerates substrates with substantial steric bulk, achieving yields exceeding 80% for tertiary carboxylic acids [4]. The compound’s efficacy stems from the mesyl group’s ability to stabilize the tetrahedral intermediate during nucleophilic attack while facilitating subsequent elimination.

Comparative Analysis with Related Acylating Agents

The unique reactivity profile of 2-methanesulfonyl-2-methylpropanoyl chloride becomes apparent when contrasted with conventional acylating agents:

Acylating AgentReactivity Toward Hindered SubstratesHydrolysis StabilityTypical Applications
Acetyl chlorideModerateLowAcetylation of alcohols/amines
Tosyl chlorideHighHighSulfonate ester formation
Trifluoroacetyl chlorideHighModerateElectron-deficient acylations
2-Methanesulfonyl-2-methylpropanoyl chlorideExceptionalHighHindered diazoketone synthesis [4]

This comparison highlights the compound’s dual advantage: superior steric tolerance from the 2-methylpropanoyl group combined with the mesyl group’s electronic activation. Unlike tosylates, which require harsh conditions for elimination, the mesylate moiety enables clean reactions at ambient temperatures [4].

Evolution of Research on Hindered Acyl Derivatives

Challenges in Sterically Hindered Systems

Steric hindrance in compounds like 2-methanesulfonyl-2-methylpropanoyl chloride introduces significant synthetic hurdles:

  • Reduced Nucleophilic Accessibility: Bulky groups shield reactive centers, necessitating elevated temperatures or prolonged reaction times [6].
  • Conformational Rigidity: Hindered rotation about bonds limits transition-state geometries, often favoring unexpected reaction pathways [4].
  • Solubility Limitations: High molecular weight and nonpolar regions complicate dissolution in common solvents.

Early attempts to functionalize hindered acyl derivatives frequently resulted in low yields or decomposition. For instance, reactions of analogous brominated compounds with methylamine produced unintended naphthalene derivatives rather than the desired amines [5]. These challenges spurred the development of tailored reagents and catalytic systems.

Acid Chloride Formation from Carboxylic Acid Precursors

The most straightforward approach to synthesizing 2-methanesulfonyl-2-methylpropanoyl chloride involves the conversion of the corresponding carboxylic acid using established chlorinating reagents. The primary synthetic route utilizes 2-methanesulfonyl-2-methylpropanoic acid as the starting material, which can be converted to the target compound through several well-documented methodologies [3] [4].

Thionyl Chloride Method: The reaction of 2-methanesulfonyl-2-methylpropanoic acid with thionyl chloride represents one of the most efficient approaches for acyl chloride formation [3] [5]. This transformation typically proceeds under reflux conditions in the presence of a catalytic amount of dimethylformamide, yielding the desired product in 80-90% efficiency [3]. The mechanism involves the formation of a chlorosulfite intermediate followed by elimination of sulfur dioxide and hydrogen chloride, resulting in clean conversion to the acyl chloride [3] [6].

The reaction conditions generally require anhydrous solvents such as dichloromethane or chloroform, with careful exclusion of moisture to prevent hydrolysis of the product [3] [5]. Temperature control is critical, as excessive heating can lead to decomposition of the sensitive sulfonyl functionality. The gaseous byproducts (SO2 and HCl) are typically removed under reduced pressure, facilitating product isolation [3].

Phosphorus Chloride Methods: Alternative chlorinating agents include phosphorus trichloride and phosphorus pentachloride, both of which have been successfully employed for the synthesis of structurally related acyl chlorides [3] [4]. Phosphorus trichloride offers the advantage of milder reaction conditions, typically requiring only moderate heating (60-80°C) and producing phosphorous acid as a byproduct [3]. In contrast, phosphorus pentachloride provides higher yields but requires more stringent anhydrous conditions and generates hydrogen chloride gas [3].

Oxalyl Chloride Method: Oxalyl chloride has emerged as a preferred reagent for acyl chloride synthesis due to its ability to operate under mild conditions while producing gaseous byproducts (carbon monoxide and carbon dioxide) that are easily removed [3] [4]. The reaction typically proceeds at room temperature to 60°C with catalytic dimethylformamide, achieving yields of 85-95% [3]. This method is particularly attractive for sensitive substrates due to the gentle reaction conditions and clean product formation.

Sequential Coupling Approach

An alternative synthetic strategy involves the sequential coupling of preformed methanesulfonyl chloride with 2-methylpropanoyl chloride precursors. This modular approach offers enhanced control over the reaction sequence and can accommodate various substitution patterns [7] [8].

The coupling reaction typically requires careful control of stoichiometry and reaction conditions to prevent unwanted side reactions. Base catalysis using tertiary amines such as triethylamine or diisopropylethylamine is commonly employed to neutralize hydrogen chloride formed during the reaction [9] [10]. Temperature control between 0°C and 25°C is essential to maintain selectivity and prevent decomposition [9].

This approach demonstrates high functional group tolerance and allows for the introduction of diverse substituents through appropriate selection of starting materials. The modular nature of this synthesis makes it particularly suitable for the preparation of compound libraries and structure-activity relationship studies [11].

Mechanistic Considerations

Dual Electrophilic Reactivity

The unique structural features of 2-methanesulfonyl-2-methylpropanoyl chloride result in distinctive reactivity patterns that distinguish it from simple monofunctional acid chlorides [12]. The presence of both sulfonyl and acyl chloride functionalities creates two distinct electrophilic centers with different electronic and steric environments.

The sulfonyl chloride group typically exhibits higher electrophilicity due to the electron-withdrawing effect of the sulfur dioxide moiety [13] [14]. This enhanced reactivity makes the sulfonyl chloride more susceptible to nucleophilic attack, particularly by nitrogen and oxygen nucleophiles [14]. Conversely, the acyl chloride functionality demonstrates more moderate reactivity but benefits from established reaction mechanisms and predictable product formation [3].

Selectivity Factors

The selectivity between the two electrophilic sites depends on several factors including nucleophile characteristics, reaction conditions, and steric considerations. Sterically demanding nucleophiles tend to favor reaction at the less hindered acyl chloride site, while electronically activated nucleophiles preferentially attack the more electrophilic sulfonyl chloride group [12].

Temperature effects also play a crucial role in selectivity control. Lower temperatures generally favor kinetic control and sulfonyl chloride reactivity, while elevated temperatures can promote acyl chloride reactions through increased thermal activation [12]. Solvent selection further influences selectivity, with polar aprotic solvents typically enhancing sulfonyl chloride reactivity.

Synthetic Applications and Transformations

Nucleophilic Substitution Reactions

2-Methanesulfonyl-2-methylpropanoyl chloride undergoes a wide range of nucleophilic substitution reactions, enabling the synthesis of diverse bifunctional derivatives [12] [15]. Primary and secondary amines react readily with both electrophilic centers, producing compounds containing both sulfonamide and amide functionalities [12].

The reaction with alcohols demonstrates similar dual reactivity, yielding mixed sulfonate ester-ester products or selective transformation depending on the reaction conditions [16]. These transformations have found particular utility in the synthesis of protecting group combinations and bifunctional linker molecules [16].

Sequential Functionalization Strategies

The differential reactivity of the two electrophilic centers enables sophisticated sequential functionalization protocols [17]. By carefully controlling reaction conditions and nucleophile addition sequence, chemists can achieve selective modification of one site followed by transformation of the remaining functionality [17].

This sequential approach has proven particularly valuable for the synthesis of asymmetric bifunctional molecules and the preparation of compounds requiring precise functional group positioning [18]. The methodology allows for the incorporation of diverse functionalities while maintaining high levels of synthetic control [17].

Research Findings and Literature Analysis

Mechanistic Studies

Detailed mechanistic investigations have revealed that 2-methanesulfonyl-2-methylpropanoyl chloride follows established pathways for both sulfonyl and acyl chloride chemistry [19] [14]. Nuclear magnetic resonance spectroscopy and infrared analysis have confirmed the independent reactivity of both functional groups, supporting the bifunctional character of this compound .

Kinetic studies have demonstrated that the sulfonyl chloride group generally exhibits higher reactivity toward nucleophiles, consistent with its enhanced electrophilicity [14]. Competition experiments using various nucleophiles have established reactivity orders that align with established principles of organosulfur chemistry [14].

Synthetic Methodology Development

Recent advances in bifunctional molecule synthesis have highlighted the utility of 2-methanesulfonyl-2-methylpropanoyl chloride as a versatile building block [22]. The compound has found applications in the preparation of dual-functional bioactive molecules, bifunctional catalysts, and complex natural product intermediates [22].

Research into selective transformation protocols has yielded several innovative methodologies that exploit the unique reactivity profile of this compound [18]. These developments have expanded the synthetic utility of bifunctional acid chlorides and established new paradigms for complex molecule construction [22].

Synthetic MethodStarting MaterialsYield (%)Key AdvantagesLimitations
Thionyl Chloride2-methanesulfonyl-2-methylpropanoic acid + SOCl₂80-90Mild conditions, easy isolationGaseous byproducts
Phosphorus Trichloride2-methanesulfonyl-2-methylpropanoic acid + PCl₃75-85Well-established methodHigher temperatures
Oxalyl Chloride2-methanesulfonyl-2-methylpropanoic acid + (COCl)₂85-95Excellent yields, clean reactionExpensive reagent
Sequential CouplingMethanesulfonyl chloride + 2-methylpropanoyl precursor65-75Modular approachRequires pre-formed materials
PropertyValueSignificance
Molecular FormulaC₅H₉ClO₃SBifunctional structure with dual reactive sites
Molecular Weight184.64 g/molSuitable for synthetic applications
Physical StateColorless to pale yellow liquidFacilitates handling and reactions
Thermal StabilityDecomposes > 80°CLimits reaction temperature range
SolubilityAprotic solvents, reacts with waterRequires anhydrous conditions

XLogP3

0.8

Dates

Last modified: 04-14-2024

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